molecular formula C23H24O5 B5059722 9-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

9-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

Cat. No.: B5059722
M. Wt: 380.4 g/mol
InChI Key: MOLXDSOVTTWVHU-UHFFFAOYSA-N
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Description

The compound 9-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a complex organic molecule that belongs to the xanthene family. Xanthenes are known for their diverse biological activities and are often used in the synthesis of dyes, pharmaceuticals, and other industrial applications. This particular compound features a methoxy group and a prop-2-en-1-yloxy group attached to a phenyl ring, which is further connected to a hexahydro-xanthene core.

Properties

IUPAC Name

9-(3-methoxy-4-prop-2-enoxyphenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O5/c1-3-12-27-17-11-10-14(13-20(17)26-2)21-22-15(24)6-4-8-18(22)28-19-9-5-7-16(25)23(19)21/h3,10-11,13,21H,1,4-9,12H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOLXDSOVTTWVHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2C3=C(CCCC3=O)OC4=C2C(=O)CCC4)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione typically involves a multi-step process:

    Starting Materials: The synthesis begins with the preparation of the phenyl ring substituted with methoxy and prop-2-en-1-yloxy groups.

    Cyclization: The substituted phenyl ring undergoes a cyclization reaction with a suitable dione precursor to form the hexahydro-xanthene core.

    Reaction Conditions: The reactions are usually carried out under controlled temperatures and may require catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

9-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione: can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The methoxy and prop-2-en-1-yloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or hydrocarbons.

Scientific Research Applications

9-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione: has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of dyes and pigments due to its xanthene core.

Mechanism of Action

The mechanism by which 9-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione exerts its effects involves interactions with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular functions.

    Pathways Involved: It could modulate signaling pathways, such as those involved in inflammation or cell proliferation, thereby exerting its biological effects.

Comparison with Similar Compounds

9-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione: can be compared with other similar compounds to highlight its uniqueness:

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